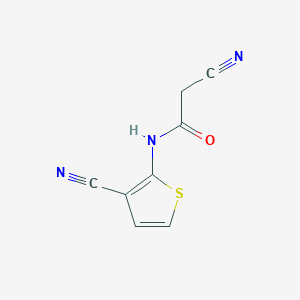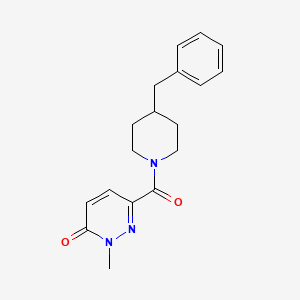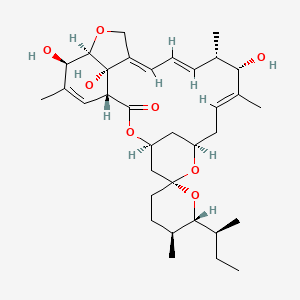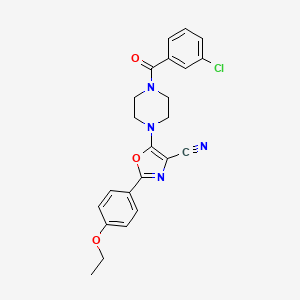![molecular formula C14H9BrN2O B2661852 (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1284293-40-8](/img/structure/B2661852.png)
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1284293-40-8 . It has a molecular weight of 301.14 . It is a solid substance at room temperature .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The InChI Code for the compound is 1S/C14H9BrN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can participate in a chemodivergent reaction with α-bromoketones and 2-aminopyridines to form N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines .Physical and Chemical Properties Analysis
The compound is a white to yellow powder or crystals at room temperature . It has a melting point of 144-146°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- The compound has been involved in the synthesis of various heterocyclic compounds. For example, Ge, Ge, and Cao (2011) used a similar compound in a novel tandem annulation reaction, highlighting its utility in creating complex molecular structures (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).
Optical Properties and Material Science
- In material science, compounds like (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone have been used to create materials with specific optical properties. Volpi et al. (2017) synthesized derivatives with notable absorption and fluorescence spectra, demonstrating the potential for use in luminescent materials (G. Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activities
- Compounds synthesized using similar structures have shown significant antimicrobial and antimycobacterial activities. Sharma et al. (2009) and Narasimhan et al. (2011) reported on derivatives that were tested for these properties, indicating potential applications in pharmaceuticals (D. Sharma et al., 2009); (B. Narasimhan et al., 2011).
Synthesis of Complex Heterocycles
- The compound is instrumental in the synthesis of complex heterocycles. Aggarwal et al. (2016) developed a protocol for the synthesis of related methanones, highlighting the versatility and importance of this compound in organic synthesis (R. Aggarwal et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its medicinal applications, given the interest in imidazo[1,2-a]pyridines for their therapeutic value . Additionally, more research could be conducted to understand its mechanism of action and potential uses in various fields.
Eigenschaften
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRHENMONWPLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)

![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)



![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)



